6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound is a pyrazolo[4,3-d]pyrimidin-7-one derivative characterized by three key substituents:
- Position 5: A (2,5-dimethylphenyl)methylsulfanyl (thioether) group, contributing steric bulk and sulfur-based reactivity.
- Position 2: An ethyl group, enhancing lipophilicity and influencing metabolic stability.
The pyrazolo-pyrimidinone core is a privileged scaffold in kinase and phosphodiesterase inhibitors due to its planar structure and hydrogen-bonding capacity.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methylsulfanyl]-2-ethylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-27-13-20-21(26-27)22(29)28(12-17-7-9-19(24)10-8-17)23(25-20)30-14-18-11-15(2)5-6-16(18)3/h5-11,13H,4,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKXTCEWNRAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of halogen atoms with nucleophiles, forming new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : Substituents at positions 5 and 6 are critical for kinase vs. PDE selectivity. Optimizing thioether bulk (e.g., replacing 2,5-dimethylphenyl with fluorinated analogs) may improve CNS penetration .
- Dereplication : Molecular networking (cosine score >0.8) can differentiate the Target Compound from and in metabolite screening .
Biological Activity
The compound 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure enables various biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazolo[4,3-d]pyrimidine core substituted with a chlorophenyl and a dimethylphenyl group. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The pyrazolo[4,3-d]pyrimidine structure is known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. Additionally, the chlorophenyl moiety may enhance hydrophobic interactions, increasing binding affinity to target proteins.
Biological Activities
-
Anticancer Activity :
- Studies have shown that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.
- In vitro assays reported IC50 values indicating effective antiproliferative activity against HepG2 liver cancer cells, suggesting its potential as an anticancer agent .
-
Antiviral Potential :
- The compound's structure suggests possible antiviral activity due to its ability to interfere with viral replication processes. Preliminary studies indicate that it may inhibit certain viral enzymes, although further research is necessary to confirm these effects .
- Enzyme Inhibition :
Study 1: Anticancer Efficacy
In a recent study involving the screening of various compounds for anticancer activity, 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one was found to significantly reduce cell viability in HepG2 cells at concentrations as low as 12.5 µg/mL. The mechanism was attributed to the induction of apoptosis pathways and cell cycle arrest .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with AChE. Using molecular docking studies alongside enzyme assays, it was found that the compound binds effectively to the active site of AChE with a binding affinity comparable to standard inhibitors . This suggests its potential for development as a therapeutic agent for conditions like Alzheimer's disease.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
